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Diundecyl phthalate, branched and linear

Cat. No.: B1599977
CAS No.: 85507-79-5
M. Wt: 488.7 g/mol
InChI Key: JOHNPRHIYSPRSW-SVBPBHIXSA-N
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Description

Overview of Phthalate (B1215562) Ester Chemical Class

Phthalate esters, commonly known as phthalates, are a class of chemical compounds derived from phthalic acid. wikipedia.org Structurally, they are diesters featuring a benzenedicarboxylic acid head group connected to two ester side chains. industrialchemicals.gov.au Their primary industrial application is as plasticizers, which are additives used to enhance the flexibility, durability, and transparency of plastics, most notably polyvinyl chloride (PVC). wikipedia.org

Phthalates are generally categorized based on the length of the carbon atoms in their ester side chains, which influences their physical and chemical properties. This categorization distinguishes between Low Molecular Weight (LMW) phthalates and High Molecular Weight (HMW) phthalates. science20.comnih.gov HMW phthalates are characterized by having seven or more carbon atoms in their chemical backbone, a feature that imparts greater permanence, stability, and durability to the compounds. industrialchemicals.gov.auscience20.com In recent years, HMW phthalates have increasingly been used as replacements for some LMW phthalates in various applications due to regulatory scrutiny and health concerns associated with the lower molecular weight variants. wikipedia.org

Specific Focus on Diundecyl Phthalate (DUP), Branched and Linear Isomers

Diundecyl phthalate (DUP) is a member of the High Molecular Weight (HMW) phthalate category. industrialchemicals.gov.au It is commercially available as a specific linear isomer, di-n-undecyl phthalate, and as a mixture of branched and linear isomers. industrialchemicals.gov.auhaz-map.com DUP is typically an oily, colorless, and odorless liquid that is insoluble in water. thechemco.comnih.govnoaa.gov

The production of DUP involves the chemical reaction of phthalic anhydride (B1165640) with undecanol (B1663989) in the presence of an acid catalyst. chemicalbook.com As a primary plasticizer, DUP is valued for its performance characteristics, which include excellent resistance to degradation from UV light, low volatility, and stability at high temperatures. thechemco.comgreenchemindustries.comchemceed.com These properties make it a suitable additive for a wide range of polymer applications. industrialchemicals.gov.augreenchemindustries.com

Common industrial uses for DUP include the manufacturing of heat-resistant electrical wire and cable insulation, automotive components, roofing membranes, flooring, and vinyl-coated fabrics. industrialchemicals.gov.auhaz-map.comthechemco.comchemceed.com Its low fogging properties make it particularly attractive for use in the automotive industry. chemceed.com

Table 1: Physicochemical Properties of Diundecyl Phthalate (Linear Isomer) Data sourced from multiple chemical databases. nih.govchemicalbook.comchemsrc.comechemi.com

PropertyValue
Chemical Name 1,2-Benzenedicarboxylic acid, 1,2-diundecyl ester
CAS Number 3648-20-2
Molecular Formula C30H50O4
Molecular Weight 474.7 g/mol
Appearance Oily, colorless liquid; Crystals from ethanol
Density ~0.95 g/mL at 20-25 °C
Melting Point 2°C to 35.5°C (Varies by source)
Boiling Point 185 °C @ 0.15 Torr; 523 °C @ 760 mmHg
Flash Point ~241 °C
Water Solubility Insoluble; ~1.11 mg/L at 20 °C

Table 2: Identity of Diundecyl Phthalate Isomers This table distinguishes between the linear isomer and the branched and linear mixture.

IdentifierLinear IsomerBranched and Linear Mixture
Common Name Di-n-undecyl phthalateDiundecyl phthalate, branched and linear
CAS Number 3648-20-2 researchgate.net85507-79-5 haz-map.com
Molecular Formula C30H50O4 chemceed.comC30H50O4 nih.gov
Synonyms Jayflex DUP, Santicizer 711 noaa.govchemicalbook.comJayflex DIUP, PALATINOL 11P-E haz-map.com

Historical Context of Academic Research on High Molecular Weight Phthalates

The history of phthalates dates back to the 1920s, with their use expanding significantly after the commercialization of PVC in the 1930s. wikipedia.org For many decades, academic and regulatory research focused predominantly on LMW phthalates. This attention was largely driven by concerns about their potential to migrate out of plastic products and their classification as potential endocrine disruptors. wikipedia.orgresearchgate.net

The scrutiny of LMW phthalates led to the increased use of HMW phthalates, such as DUP, as alternatives in many applications. wikipedia.org Consequently, the focus of scientific investigation expanded to include comprehensive studies on HMW phthalates. science20.com Regulatory and scientific bodies worldwide have conducted and reviewed extensive research to understand the chemical properties and behavior of HMW phthalates to establish their suitability for current industrial uses. industrialchemicals.gov.auscience20.com Much of this research was initiated to address the same toxicological endpoints that were concerns for LMW phthalates, particularly potential reproductive and developmental effects. researchgate.netoecd.org Modern studies continue to investigate the presence of HMW phthalate metabolites in various environmental and biological matrices, reflecting an ongoing scientific interest in this class of compounds. nih.govnih.govkoreamed.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H52O4 B1599977 Diundecyl phthalate, branched and linear CAS No. 85507-79-5

Properties

IUPAC Name

1-O-dodecyl 2-O-[(2R,3S)-3-ethyl-2-propylhexyl] benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H52O4/c1-5-9-10-11-12-13-14-15-16-19-24-34-30(32)28-22-17-18-23-29(28)31(33)35-25-27(21-7-3)26(8-4)20-6-2/h17-18,22-23,26-27H,5-16,19-21,24-25H2,1-4H3/t26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHNPRHIYSPRSW-SVBPBHIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCC(CCC)C(CC)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OC[C@H](CCC)[C@@H](CC)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H52O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals, Liquid; [EPA ChAMP] Colorless oily liquid with a mild odor; [BASF MSDS]
Record name 1,2-Benzenedicarboxylic acid, 1,2-diundecyl ester, branched and linear
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Record name 1,2-Benzenedicarboxylic acid, 1,2-diundecyl ester, branched and linear
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Vapor Pressure

0.00000006 [mmHg]
Record name 1,2-Benzenedicarboxylic acid, 1,2-diundecyl ester, branched and linear
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CAS No.

85507-79-5
Record name EINECS 287-401-6
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Record name 1,2-Benzenedicarboxylic acid, 1,2-diundecyl ester, branched and linear
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Record name Diundecyl phthalate, branched and linear
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Molecular Architecture and Isomeric Considerations of Diundecyl Phthalate

Structural Characteristics of Branched and Linear Diundecyl Phthalate (B1215562) Isomers

The primary distinction within DUP isomers lies in the arrangement of the eleven carbon atoms in the alkyl side chains. This leads to two main categories: linear and branched.

Linear Diundecyl Phthalate (n-DUP): This isomer features two straight-chain undecyl groups. It is synthesized from the reaction of phthalic anhydride (B1165640) and linear 1-undecanol (B7770649). chemicalbook.com It is a well-defined compound with the CAS number 3648-20-2 and the molecular formula C30H50O4. nih.govechemi.com

Branched Diundecyl Phthalate: This category includes isomers where one or both of the undecyl chains have a branched structure. These are produced using branched undecyl alcohols. The specific branching pattern (e.g., methyl or ethyl groups at various positions along the chain) can vary, leading to a multitude of structural isomers.

Commercial Diundecyl Phthalate: Commercially available DUP is typically a mixture of these linear and various branched isomers. chemicalbook.comchemspider.com The substance designated by CAS number 85507-79-5 represents "Diundecyl phthalate, branched and linear". nih.govchemnet.com Furthermore, some commercial preparations, such as Santicizer 711, are complex mixtures containing not only C11 phthalates but also diesters with C7 and C9 alkyl chains. nih.govechemi.com

The following table summarizes the key characteristics of the linear isomer versus the mixed substance.

PropertyLinear Diundecyl PhthalateThis compound
Common NameDi-n-undecyl phthalate (n-DUP)Diundecyl phthalate (DUP), Jayflex DUP
CAS Number3648-20-2 nih.gov85507-79-5 chemnet.com
Molecular FormulaC30H50O4 nih.govC31H52O4 (representative) chemnet.com
Molecular Weight474.72 g/mol echemi.com~488.74 g/mol chemnet.com
DescriptionOily, colorless, odorless liquid; may form crystals from ethanol. nih.govechemi.comColorless oily liquid with a mild odor. haz-map.com

Stereochemical Complexity and Isomeric Diversity

The isomeric diversity of DUP extends beyond simple structural branching into the realm of stereochemistry.

Linear Isomer: The linear 1-undecanol precursor has no chiral centers. Consequently, di-n-undecyl phthalate (n-DUP) is an achiral molecule and does not exhibit stereoisomerism.

Branched Isomers: Branched undecyl alcohols used in the synthesis of DUP can be chiral. For instance, an alcohol like 2-methyl-1-decanol (B97644) possesses a chiral center at the second carbon. When a chiral alcohol is used, the resulting DUP molecule will contain one or two chiral centers within its alkyl chains. This leads to the formation of a complex mixture of stereoisomers, including enantiomers and diastereomers. The InChI (International Chemical Identifier) for a representative branched structure includes notation for stereochemistry, confirming this complexity. chemnet.com

Therefore, a commercial batch of "branched and linear diundecyl phthalate" is a multifaceted mixture comprising:

The linear isomer (n-DUP).

Multiple structural isomers with different branching patterns.

Multiple stereoisomers (enantiomers and diastereomers) for each chiral branched isomer.

Influence of Alkyl Chain Conformation on Environmental Behavior

The structure of a phthalate's alkyl chains—specifically their length and degree of branching—is a critical determinant of its physicochemical properties and subsequent environmental fate. canada.canih.gov

The long, 11-carbon alkyl chains make DUP a highly hydrophobic (lipophilic) molecule with very low water solubility, reported at approximately 1.11 mg/L. echemi.com This hydrophobicity is quantified by the octanol-water partition coefficient (Log Kow). For phthalates, there is a direct correlation between the number of carbon atoms in the alkyl chains and the Log Kow value; longer chains lead to higher Log Kow values. researchgate.net A high Log Kow means that DUP has a strong tendency to partition out of water and adsorb to organic matter in soil, sediment, and biota. canada.ca

The conformation of the alkyl chain also influences degradation:

Linear Chains: Straight-chain alkanes are generally more susceptible to microbial degradation than their branched counterparts.

Branched Chains: The presence of branching can create steric hindrance, physically blocking the metabolic enzymes of microorganisms and potentially slowing the rate of biodegradation. rsc.org

As a high molecular weight phthalate ester, DUP is less volatile and more persistent in the environment compared to short-chain phthalates. haz-map.com While HMWPEs can be metabolized, their strong adsorption to particulates and sediments, driven by the long alkyl chains, can reduce their bioavailability for degradation, contributing to their persistence in the environment. canada.carsc.org

Synthesis Pathways and Industrial Production Dynamics

Esterification Reactions for Phthalate (B1215562) Ester Synthesis

The synthesis of phthalate esters, including diundecyl phthalate, is primarily achieved through esterification. This process involves the reaction of phthalic anhydride (B1165640) with an alcohol. chemicalbook.comwikipedia.org The synthesis is a two-stage process. researchgate.netresearchgate.net

The first stage is the formation of a monoester, which occurs when phthalic anhydride reacts with an alcohol. researchgate.netepa.gov This initial reaction is typically rapid and can proceed without a catalyst, even at temperatures below 100°C. researchgate.net The second stage involves the conversion of the monoester into a diester by reacting it with a second molecule of alcohol. researchgate.netepa.gov This step is significantly slower, reversible, and requires the presence of a catalyst to proceed at an efficient rate. researchgate.netresearchgate.net

To drive the equilibrium towards the formation of the diester, the water produced during the reaction must be continuously removed. google.comasianpubs.org Common catalysts employed for this second stage include strong acids like sulfuric acid and para-toluenesulfonic acid, as well as metal-based catalysts such as titanium, zirconium, and tin compounds. researchgate.netgoogle.comwikipedia.org Kinetic studies on the esterification of phthalic anhydride with various long-chain alcohols, including undecyl alcohol, have shown that the second stage reaction is first-order with respect to the monoester and does not depend on the concentration of the alcohol. researchgate.netresearchgate.net

Reaction StageReactantsDescriptionCatalyst Requirement
1: Monoester FormationPhthalic Anhydride + AlcoholA rapid and practically irreversible reaction forming the monoester intermediate. researchgate.netresearchgate.netGenerally not required. researchgate.net
2: Diester FormationMonoester + AlcoholA slower, reversible equilibrium reaction that forms the final diester product and water. researchgate.netresearchgate.netRequired (e.g., Sulfuric Acid, Titanates). researchgate.netgoogle.com

Industrial Scale Production of Diundecyl Phthalate, Branched and Linear

On an industrial scale, Diundecyl Phthalate (DUP) is manufactured by reacting phthalic anhydride with undecyl alcohol (undecanol). chemicalbook.com The designation "branched and linear" indicates that the undecyl alcohol feedstock is a mixture of linear (n-undecyl) and various branched-chain isomers. researchgate.net This results in a final product that is a mixture of corresponding phthalate ester isomers. DUP is classified as a High Molecular Weight Phthalate (HMWP) and a High Production Volume (HPV) chemical. industrialchemicals.gov.aunih.gov

The industrial process involves charging a reactor with phthalic anhydride and an excess of undecyl alcohol. google.comgoogle.com The molar ratio of phthalic anhydride to alcohol is typically between 1:2.1 and 1:5.0 to ensure the reaction proceeds to completion, favoring the formation of the diester over the monoester. google.com The reaction mixture is heated to temperatures ranging from 150°C to 280°C. google.com

A catalyst is added to facilitate the esterification. google.com While traditional acid catalysts are effective, modern processes may utilize titanium, zirconium, or tin-based catalysts, which can reduce corrosion and simplify post-reaction processing. google.com The reaction is conducted under conditions that allow for the continuous removal of water, typically by boiling the mixture and using rectification or a vacuum to separate the water from the reactants, thereby driving the synthesis towards the final diundecyl phthalate product. google.comgoogle.com After the reaction is complete, the excess alcohol is recovered, and the crude phthalate ester is purified.

Impurities and Side Products from Manufacturing Processes

The manufacturing process of diundecyl phthalate can result in several impurities and side products. The final product, while generally having a high purity of over 99.5%, may contain trace amounts of unreacted raw materials and byproducts from the synthesis. industrialchemicals.gov.au

Common impurities include:

Unreacted Starting Materials : Residual amounts of phthalic anhydride and undecyl alcohol that did not fully react during the process.

Monoester Intermediate : The mono-undecyl phthalate is a key intermediate in the synthesis, and small quantities may remain if the second esterification stage does not go to completion. researchgate.netasianpubs.org

Phthalic Acid : Formed if phthalic anhydride is hydrolyzed by water. epa.gov

Feedstock Impurities : The raw phthalic anhydride feedstock, often produced from the vapor phase oxidation of o-xylene (B151617) or naphthalene, can contain impurities like benzoic acid, maleic anhydride, and citraconic anhydride, which may lead to the formation of corresponding ester byproducts if not removed prior to the main reaction. google.com

Additionally, an antioxidant is sometimes added to the final product at concentrations of 0.1-0.2% w/w to enhance stability. industrialchemicals.gov.au While technically an additive, it is a component of the commercial product. The inherent nature of using mixed linear and branched alcohols means the product is itself a complex mixture of isomers, which is a defining characteristic rather than an impurity. researchgate.net

Impurity/Side ProductSource
Undecyl AlcoholIncomplete reaction.
Mono-undecyl PhthalateIncomplete esterification of the intermediate. researchgate.net
Phthalic AnhydrideIncomplete reaction.
Phthalic AcidHydrolysis of phthalic anhydride. epa.gov
Benzoic Acid / Maleic Anhydride EstersImpurities in the phthalic anhydride feedstock. google.com

Environmental Occurrence and Spatiotemporal Distribution

Atmospheric Presence and Particulate Association

Diundecyl phthalate (B1215562) can be released into the atmosphere from products in which it is used as a plasticizer. Due to its low vapor pressure, it is expected to be primarily associated with airborne particulate matter rather than existing in the gas phase.

A study on indoor air quality provides evidence of this association. Particulate matter collected from telephone office sites was found to contain isomers of diundecyl phthalate at a representative concentration of 10.0 ng/m³. nih.gov This finding suggests that indoor environments, where many plasticized products are present, can be a source of atmospheric diundecyl phthalate. While numerous studies have investigated the atmospheric concentrations of other phthalates, particularly in urban and indoor settings, specific data for diundecyl phthalate in the broader atmosphere is scarce. nih.govresearchgate.net

Soil and Landfill Leachate Contamination Patterns

Soil contamination with diundecyl phthalate can occur through the deposition of atmospheric particulates, the application of contaminated sewage sludge, and the disposal of plastic waste in landfills. Landfill leachate, the liquid that percolates through waste in a landfill, is a significant potential source of phthalate contamination to the surrounding soil and groundwater. mendelnet.czresearchgate.netrsc.orgresearchgate.net

While many studies have investigated the presence of various phthalates in landfill leachate, specific concentration data for diundecyl phthalate is not widely reported. mendelnet.czresearchgate.net The focus has predominantly been on more prevalent phthalates like DEHP and DBP. mendelnet.czresearchgate.net Given that diundecyl phthalate is used in durable products that are likely to end up in landfills, its presence in leachate is anticipated, though quantitative data remains limited.

Comparative Environmental Abundance of Branched versus Linear Diundecyl Phthalate

Commercial diundecyl phthalate is often a mixture of branched and linear isomers. The specific composition of these isomeric mixtures can vary depending on the manufacturing process and the intended application. Despite the recognition that both forms exist and are used, the scientific literature reviewed for this article did not provide any studies that specifically compared the environmental abundance of branched versus linear diundecyl phthalate.

The environmental fate and transport of these isomers may differ due to variations in their physical and chemical properties, such as water solubility and partitioning behavior. However, without specific monitoring data that distinguishes between the branched and linear forms, it is not possible to provide a comparative analysis of their environmental distribution. Future research focusing on isomer-specific analysis is needed to address this knowledge gap.

Environmental Transport, Partitioning, and Bioavailability Dynamics

Inter-compartmental Exchange Mechanisms (Air-Water, Water-Sediment, Soil-Water)

Level III fugacity modeling indicates that diundecyl phthalate (B1215562), regardless of the initial compartment of release, is expected to predominantly partition to soil and sediment. canada.caepa.gov This distribution is a consequence of its chemical properties that favor association with solid and organic phases over aqueous or gaseous phases. canada.ca

Air-Water-Sediment/Soil Exchange: When released into the air, DUP is subject to wet and dry deposition processes, leading to its distribution primarily into soil and sediments. canada.ca Its low water solubility and high partitioning potential mean that any fraction entering surface waters will rapidly partition from the water column to suspended particulate matter and, ultimately, to bottom sediments. canada.ca

Soil-Water Exchange: If released directly to soil, DUP is predicted to remain largely within this compartment. canada.ca Due to its strong adsorption to soil particles, it is not expected to leach significantly through the soil profile into groundwater. canada.ca

Adsorption and Desorption Processes in Diverse Environmental Matrices

The mobility of diundecyl phthalate in the environment is significantly limited by its strong tendency to adsorb to organic matter in soil and sediment. nih.govcanada.ca This process is a key factor in its environmental partitioning.

High Partitioning Potential: DUP exhibits a high potential for partitioning into organic carbon. canada.ca The organic carbon-water (B12546825) partition coefficient (Koc) is a measure of this tendency. A high Log Koc value indicates strong adsorption to soil and sediment, which restricts its movement and bioavailability. mst.dk

Research Findings: Studies have determined a Log Koc value of 6.08 for DUP, confirming its strong adsorption characteristics. mst.dk This high affinity for solid matrices means that desorption is a slow process, contributing to its persistence in soil and sediment compartments. researchgate.net The adsorption to soil is also expected to reduce the rate of volatilization from moist surfaces. nih.gov

Table 1: Adsorption Coefficient for Diundecyl Phthalate

Parameter Value Reference
Log KOC 6.08 mst.dk

Volatilization and Atmospheric Transport Phenomena

While diundecyl phthalate is generally characterized by low volatility, volatilization can still serve as a pathway for its entry into the atmosphere, particularly from specific sources. nih.govresearchgate.net

Volatilization Potential: The potential for DUP to volatilize is dependent on the environmental matrix. Its estimated Henry's Law constant of 5.6 x 10⁻⁵ atm-m³/mol suggests that volatilization from moist soil surfaces can be an important fate process. nih.gov However, this is expected to be attenuated by its strong adsorption to soil. nih.gov Conversely, based on an estimated vapor pressure of 1.2 x 10⁻⁹ mm Hg, DUP is not expected to volatilize from dry soil surfaces. nih.gov

Atmospheric Fate: Once in the atmosphere, DUP can associate with airborne particulates. nih.gov It is then subject to atmospheric transport, although it is not expected to undergo long-range transport. epa.gov Subsequent wet and dry deposition processes move the compound from the atmosphere to soil and water bodies, where it partitions to sediment. canada.ca

Table 2: Physical Properties Influencing Volatilization of Diundecyl Phthalate

Property Estimated Value Significance Reference
Vapor Pressure 1.2 x 10⁻⁹ mm Hg Low volatility from dry surfaces nih.gov
Henry's Law Constant 5.6 x 10⁻⁵ atm-m³/mol Potential for volatilization from moist surfaces nih.gov

Bioavailability Potential in Aquatic and Terrestrial Systems

Based on its physicochemical properties and data from related long-chain phthalates, diundecyl phthalate is considered to have low bioavailability in both aquatic and terrestrial ecosystems. canada.caepa.gov

Aquatic Systems: In aquatic environments, the low water solubility and strong binding to sediment significantly reduce the concentration of DUP dissolved in the water column, thereby limiting its availability for uptake by aquatic organisms. canada.ca While some data for the similar compound diisodecyl phthalate (DIDP) confirms it is bioavailable and has been measured in various aquatic species, no reliable biota monitoring data were found specifically for DUP. canada.ca However, the potential for adverse effects is considered low. canada.ca

Terrestrial Systems: In terrestrial environments, the strong sorption of DUP to soil organic matter is expected to make it not readily bioavailable to soil-dwelling organisms. epa.gov For the comparable compound diisononyl phthalate (DINP), low bioconcentration factor (BCF) values in earthworms support the expectation of low bioavailability in soils. epa.gov Given the chemical similarities, results for related long-chain phthalates are often considered applicable to DUP. canada.ca

Trophic Transfer and Biomagnification Pathways

The potential for diundecyl phthalate to be transferred through food webs and to increase in concentration at higher trophic levels is considered to be low. canada.cacanada.ca

Low Bioaccumulation and Biomagnification: Empirical and modeled data for long-chain phthalates, including DUP, suggest a low potential for both bioaccumulation and biomagnification. canada.casfu.ca Bioaccumulation is the net result of chemical uptake from all exposure routes, while biomagnification is the increase in chemical concentration from prey to predator. sfu.ca

Need for Further Research: Despite the low potential, the presence of similar phthalates in biota implies that some degree of trophic transfer is possible. canada.ca However, further research is required to fully understand the extent of uptake and the role of metabolism in determining the ultimate fate of DUP in organisms. canada.ca Current assessments suggest that exposure through the food web is not a primary concern. canada.ca

Advanced Analytical Methodologies for Environmental Quantification of Diundecyl Phthalate Branched and Linear

The accurate quantification of diundecyl phthalate (B1215562) (DUP), encompassing both its branched and linear isomers, in complex environmental matrices necessitates sophisticated analytical strategies. The ubiquitous nature of phthalates, coupled with the chemical complexity of DUP isomers, presents unique challenges that require advanced methodologies for reliable detection and measurement.

Ecological Presence and Broader Environmental Implications

General Environmental Presence and Contamination Fluxes

Diundecyl phthalate (B1215562) (DUP), a high molecular weight phthalate ester, is primarily used as a plasticizer in various polymer applications, most notably in polyvinyl chloride (PVC) to impart flexibility. Its use in products such as electrical wire insulation, automotive interiors, and other plastic goods leads to its release into the environment through several pathways. nih.govindustrialchemicals.gov.au Since phthalates are not chemically bound to the polymer matrix, they can leach, migrate, or volatilize from products during their service life and after disposal. nih.gov

The primary contamination fluxes of DUP into the environment occur via:

Industrial Emissions: Release during the manufacturing and processing of DUP and PVC products.

Leaching from Products: Slow release from consumer and industrial products into indoor and outdoor environments. Phthalates can adsorb to dust particles, which serve as a transport medium.

Waste Disposal: Emission from landfills through leachate and off-gassing, and from the incineration of plastic waste. ornl.gov

Once released, due to its physicochemical properties—low water solubility and a high octanol-water partition coefficient (log Kow)—diundecyl phthalate tends to adsorb strongly to soil, sediment, and sewage sludge rather than remaining in water. nih.gov This leads to its accumulation in solid environmental matrices. While specific and extensive monitoring data for DUP is less common compared to other phthalates like DEHP, its presence has been detected in various environmental compartments. For instance, a monitoring program in the United States identified a mean concentration of diundecyl phthalate in sediments of less than 0.6 ppm. nih.gov In indoor environments, DUP has been detected in airborne particulate matter, indicating its release from indoor sources. nih.gov

Table 1: Environmental Presence of Diundecyl Phthalate

Structure-Activity Relationships Governing Environmental Persistence

The environmental persistence of phthalate esters is strongly influenced by their chemical structure, particularly the length and branching of the alkyl ester side chains. For diundecyl phthalate, both linear and branched isomers exist, and their structure has implications for their susceptibility to degradation.

Key structural factors affecting persistence include:

Alkyl Chain Length: Generally, the rate of biodegradation of phthalates decreases as the length of the alkyl chain increases. Short-chain phthalates like dimethyl phthalate are readily biodegradable, while high molecular weight phthalates (HMWPs) like DUP are more persistent. Studies comparing phthalates have shown that the aerobic degradation half-life of DEHP (a C8 phthalate) is significantly longer than that of DBP (a C4 phthalate). nih.gov This trend suggests that DUP, with its C11 chains, will exhibit even greater persistence.

Branching: Branching in the alkyl side chains can further hinder biodegradation. The steric hindrance presented by branched structures can make it more difficult for microbial enzymes to access and cleave the ester bonds. While specific comparative studies on linear vs. branched DUP are limited, research on other phthalates indicates that branched isomers are generally more resistant to degradation than their linear counterparts.

Water Solubility: The very low water solubility of HMWPs like DUP limits their bioavailability to microorganisms in aquatic and soil environments, thereby reducing the rate of biodegradation. researchgate.net

Abiotic degradation processes such as hydrolysis and photolysis are generally slow for phthalates under typical environmental conditions. researchgate.netrsc.org The atmospheric half-life of DUP due to reaction with hydroxyl radicals is estimated to be around 13 hours, suggesting that atmospheric transport is followed by relatively quick transformation or deposition. nih.gov However, in soil and sediment where it predominantly resides, biotic degradation is the main, though slow, removal process.

Table 2: Structure-Activity Effects on Phthalate Persistence

Contributions to Environmental Sustainability Assessments

Environmental sustainability assessments, such as Life Cycle Assessments (LCAs) and Environmental Risk Assessments (ERAs), are critical tools for evaluating the potential impacts of chemicals. For diundecyl phthalate, these assessments would focus on its environmental persistence, bioaccumulation potential, and ecotoxicity.

In the context of an Environmental Risk Assessment (ERA) , the high persistence and bioaccumulative potential of DUP are key concerns. habitablefuture.org ERAs compare the predicted environmental concentration (PEC) of a substance with its predicted no-effect concentration (PNEC). For HMWPs, the risk is often highest for sediment-dwelling organisms due to the accumulation of these substances in sediment. nih.gov Although specific ERAs for DUP are not widely published, assessments for similar HMWPs like DEHP have indicated potential risks to the sediment compartment. nih.gov

Life Cycle Assessment (LCA) evaluates the environmental impacts of a product or chemical throughout its entire life cycle, from raw material extraction to final disposal ("cradle-to-grave"). For a plasticizer like DUP, an LCA would consider:

Upstream Impacts: Energy and resource consumption during the chemical synthesis of DUP.

Manufacturing Impacts: Emissions during the compounding of DUP into PVC and other polymers.

Use Phase Impacts: Emissions and human exposure resulting from the leaching of DUP from final products.

End-of-Life Impacts: Fate of DUP in landfills or emissions from incineration.

The ecotoxicity of the chemical is a critical impact category within an LCA. dtu.dk Given the concerns about the persistence and potential ecotoxicological effects of HMWPs, LCAs of products containing DUP would highlight these as significant environmental hotspots. The push for "greener" plasticizers has led to LCAs comparing traditional phthalates with alternatives, focusing on reducing impacts related to human health and ecosystem toxicity. core.ac.uk While DUP itself may not have been the focus of many public LCAs, its inclusion in the HMWP category means that sustainability assessments of plastics would need to account for the long-term environmental burden associated with its persistence.

Regulatory Frameworks and Scientific Assessment Initiatives

National and International Chemical Management and Screening Programs

Diundecyl phthalate (B1215562) (DUP), encompassing both branched and linear isomers, is subject to various national and international chemical assessment programs due to its status as a High Production Volume (HPV) chemical. nih.gov In the United States, it is listed on the Toxic Substances Control Act (TSCA) inventory and was included in the HPV Chemical Challenge Program, which gathers health and environmental effects data on chemicals produced or imported in large quantities. nih.gov A testing consent order for diundecyl phthalate has been in effect for environmental effects and chemical fate testing. nih.gov

In Canada, diundecyl phthalate, under the name 1,2-Benzenedicarboxylic acid, diundecyl ester, branched and linear (DIUP), was identified as a priority for assessment under the Chemicals Management Plan (CMP). canada.ca A 2012 survey under the Canadian Environmental Protection Act, 1999 (CEPA) found that DIUP was imported into Canada in quantities greater than 10 million kg/year . canada.ca The Government of Canada has conducted a screening assessment of a group of phthalates, including DUP, to determine if they pose a risk to the environment or human health. canada.cacanada.ca Similarly, a substance known as DHNUP, which is a mixture including diundecyl phthalate (CAS RN 3648-20-2), was identified as a high priority for assessment by the Government of Canada due to its potential for exposure and classification by the European Commission. oecd.orgcanada.ca

Australia, through its National Industrial Chemicals Notification and Assessment Scheme (NICNAS), now the Australian Industrial Chemicals Introduction Scheme (AICIS), has also assessed diundecyl phthalate. industrialchemicals.gov.auindustrialchemicals.gov.au These assessments are conducted in collaboration with the Department of the Environment, Water, Heritage and the Arts, which handles the environmental risk assessment component. industrialchemicals.gov.au The NICNAS assessment consulted the Organisation for Economic Co-operation and Development (OECD) Screening Information Data Set (SIDS) Initial Assessment Report on High Molecular Weight Phthalate Esters (HMWPE). industrialchemicals.gov.auindustrialchemicals.gov.au

In Europe, the substance is registered under REACH, and its management is influenced by broader regulations concerning phthalates. europa.eu For instance, while specific regulations have targeted certain phthalates in toys and childcare articles, the broader group of o-phthalic acid diesters is monitored. dmu.dk

The table below summarizes the involvement of diundecyl phthalate in various chemical management programs.

Regulatory Body/Program Country/Region Initiative/Status Relevant CAS Numbers Mentioned
U.S. Environmental Protection Agency (EPA)United StatesHigh Production Volume (HPV) Chemical; Testing Consent Order for environmental fate. nih.gov3648-20-2 nih.gov
Environment and Climate Change Canada / Health CanadaCanadaChemicals Management Plan (CMP); Substance Groupings Initiative; CEPA Screening Assessment. canada.cacanada.ca85507-79-5 (DIUP) canada.ca
Australian Industrial Chemicals Introduction Scheme (AICIS)AustraliaExisting Chemical Hazard Assessment. industrialchemicals.gov.auindustrialchemicals.gov.au3648-20-2 (DUP), 85507-79-5 (DIUP) industrialchemicals.gov.auindustrialchemicals.gov.au
Organisation for Economic Co-operation and Development (OECD)InternationalScreening Information Data Set (SIDS) for High Molecular Weight Phthalate Esters. industrialchemicals.gov.auindustrialchemicals.gov.auNot specified
European Chemicals Agency (ECHA)EuropeRegistration, Evaluation, Authorisation and Restriction of Chemicals (REACH). europa.eu85507-79-5 europa.eu

Scientific Basis for Substance Grouping and Prioritization in Environmental Context

Diundecyl phthalate is consistently grouped with other phthalates for regulatory assessment based on structural similarity and physicochemical properties. The most common grouping is the High Molecular Weight Phthalate Esters (HMWPE) category, as defined by the American Chemistry Council's Phthalate Esters Panel and the OECD. industrialchemicals.gov.auindustrialchemicals.gov.au This category includes phthalate esters produced from alcohols with carbon backbone lengths of seven or more (≥C7). industrialchemicals.gov.auindustrialchemicals.gov.au Diundecyl phthalate, a C11 phthalate, fits squarely within this group. industrialchemicals.gov.au

Canadian authorities have further sub-grouped phthalates for assessment purposes into short-chain, medium-chain, and long-chain categories. canada.cacanada.ca Diundecyl phthalate (as DIUP) is classified as a long-chain phthalate, which includes esters with a carbon backbone length of eight or greater. canada.ca

The scientific rationale for this grouping in an environmental context is primarily based on physicochemical properties that influence environmental fate, bioavailability, and ecotoxicity. canada.ca Key properties used for this subgrouping include the octanol-water partition coefficient (log Kow) and water solubility. canada.ca Long-chain phthalates like DUP generally exhibit higher log Kow and lower water solubility compared to their short-chain counterparts. canada.cacanada.ca This leads to different environmental distribution patterns; long-chain phthalates are predicted to partition mainly into soil and sediment, with smaller amounts remaining in the water column. canada.cacanada.ca

The table below details the criteria used for grouping phthalates for environmental assessment.

Grouping Category Defining Criteria Basis for Grouping (Environmental Context) Example Substances in Group
High Molecular Weight Phthalate Esters (HMWPE)Ester side chains with a carbon backbone of ≥ C7. industrialchemicals.gov.auindustrialchemicals.gov.auChemical similarity influencing broad toxicological and environmental profiles. industrialchemicals.gov.auDiundecyl phthalate (DUP), Diisodecyl phthalate (DIDP) canada.caindustrialchemicals.gov.au
Long-chain Phthalates (Canadian Assessment)Ester side chains with a carbon backbone of ≥ C8. canada.caDifferences in log Kow and water solubility affecting environmental distribution, bioaccumulation, and ecotoxicity. canada.caDiundecyl phthalate (as DIUP), Dioctyl phthalate (DnOP), Di-C9-11-branched and linear alkyl esters (D911P) canada.ca

Identification of Scientific Data Gaps and Research Imperatives by Regulatory Bodies (Environmental Fate and Behavior)

Regulatory assessments have identified areas where more scientific data is needed to fully characterize the environmental fate and behavior of diundecyl phthalate and other long-chain phthalates. A key indicator of this was the issuance of a testing consent order by the U.S. EPA for diundecyl phthalate, specifically calling for environmental effects and chemical fate testing. nih.gov

While phthalates are generally known to biodegrade, the rate can vary significantly based on molecular size and environmental conditions. canada.ca A specific research need identified is the understanding of degradation rates under low-oxygen (anaerobic) conditions, such as those found in sediment and some soils where long-chain phthalates are expected to accumulate. canada.ca Slower degradation in these media could lead to longer exposure times for organisms living there. canada.ca

Further research is also imperative for understanding the real-world environmental exposure resulting from the substance's life cycle. canada.ca Information from Canadian authorities suggests that exposure to phthalates in the environment may be continuous, highlighting the need to better understand release patterns from industrial use and consumer products. canada.ca While long-chain phthalates are considered to have a low potential for bioaccumulation and biomagnification due to rapid biotransformation in organisms, their continuous release into the environment means that organisms near release sites will experience the greatest exposure. canada.ca

The identification of specific oxidative metabolites of DUP, such as mono-hydroxyundecyl phthalate (MHUP) and mono-carboxydecyl phthalate (MCDP), has been proposed as a way to facilitate human exposure assessment and biomonitoring. nih.govnih.gov However, the complexity of DUP technical mixtures, which contain multiple isomers, presents an analytical challenge, suggesting a need for advanced mass spectrometry techniques to accurately quantify exposure biomarkers. nih.gov This highlights a technological research imperative for improving environmental and biological monitoring methods. nih.gov

Emerging Research Avenues and Methodological Advancements

Development of Alternative Compounds with Enhanced Environmental Degradability

In response to environmental and health concerns associated with traditional phthalates, significant research has been directed toward developing alternative plasticizers with improved biodegradability. nayakem.com These next-generation compounds are designed to offer comparable performance to DUP while breaking down more readily in the environment, thus reducing potential for long-term pollution and accumulation. numberanalytics.com

Several classes of compounds have emerged as promising alternatives:

Bio-based Esters: A notable development is the creation of plasticizers from renewable resources. One such example is a blend of diesters derived from the esterification of isosorbide (B1672297) (a derivative of glucose) with plant-based fatty acids. nih.gov This bio-based plasticizer has demonstrated ready biodegradability and versatile compatibility with PVC, positioning it as a viable substitute for conventional phthalates. nih.gov Another alternative has been developed from castor oil and acetic acid, which is reported to be completely biodegradable. plastemart.com

Citrate-Based Plasticizers: Derived from citric acid, a naturally occurring compound, these plasticizers are recognized for their non-toxicity and effective plasticizing properties in biodegradable polymers like poly(lactic acid) (PLA) and polyhydroxyalkanoates (PHA). numberanalytics.com

Benzoate Esters: Benzoate-based plasticizers, such as those in the NK-Series composed of diethylene glycol dibenzoate and dipropylene glycol dibenzoate, are high-solvating alternatives that have proven to be effective substitutes for certain phthalates. nayakem.com They are utilized in applications like flooring, films, and adhesives. nayakem.com

Other Chemical Families: Adipates, sebacates, phosphates, and succinates are also being explored and used as alternative plasticizers in a variety of products, including those traditionally containing high molecular weight phthalates. numberanalytics.comuml.edu

The following table summarizes key categories of alternative plasticizers being developed.

Alternative ClassBase Compound(s)Key PropertiesExample Applications
Bio-based Esters Isosorbide, Plant-based fatty acids, Castor oilReadily biodegradable, PVC compatibility. nih.govFlexible PVC products. nih.gov
Citrate Esters Citric AcidNon-toxic, enhances flexibility of bioplastics. numberanalytics.comPLA and PHA based products. numberanalytics.com
Benzoate Esters Diethylene Glycol Dibenzoate, Dipropylene Glycol DibenzoateHigh-solvating, good polarity. nayakem.comPVC plastisols, adhesives, films. nayakem.com
Adipates Adipic AcidFlexible, durable. numberanalytics.comGeneral plasticizer use. uml.edu
Succinate Esters Succinic AcidBiodegradable, excellent plasticizing properties. numberanalytics.comGeneral plasticizer use. numberanalytics.com

Advanced Mechanistic Studies of Environmental Transport and Transformation

Understanding how high molecular weight phthalates like DUP move through and transform within the environment is crucial for accurate risk assessment. Advanced studies are employing sophisticated models to elucidate these mechanisms.

The environmental fate of DUP is dictated by its physical and chemical properties. rsc.org With a very low vapor pressure, DUP released to the atmosphere is expected to exist almost entirely in the particulate phase and be removed by wet or dry deposition. nih.gov If released to soil, its high organic carbon-water (B12546825) partition coefficient (Koc) suggests it will have no mobility, binding strongly to soil particles. nih.gov This adsorption to soil and sediment is expected to reduce the rate of volatilization from surfaces. nih.gov

While abiotic processes like hydrolysis and photolysis are generally slow for phthalates, microbial breakdown is considered the primary route of environmental degradation. rsc.org Studies on analogous high molecular weight phthalates, such as diisodecyl phthalate (B1215562) (DIDP), indicate they can be readily biodegradable in aquatic and terrestrial environments. epa.gov The biodegradation pathway typically involves primary degradation from a diester to a monoester (e.g., monoisodecyl phthalate) and an alcohol (e.g., isodecanol), and ultimately to phthalic acid, which can be mineralized to carbon dioxide. epa.gov

Multimedia fate models are increasingly used to simulate the transport and distribution of chemicals. diva-portal.org These models are critical for assessing how chemicals emitted from consumer products, including those used indoors, contribute to outdoor environmental concentrations. diva-portal.orgdiva-portal.org For some compounds, the indoor environment can act as a significant source to the outdoor environment, affecting urban chemical residence times. diva-portal.orgdiva-portal.org Such modeling strategies allow for a more holistic assessment of a chemical's lifecycle and potential exposure pathways. diva-portal.org

Refinement of Analytical Techniques for Ultra-Trace Level Environmental Detection

The ubiquitous nature of phthalates, including their presence in laboratory materials, presents a significant challenge for their accurate detection at low concentrations. researchgate.netcdc.gov Rigorous control measures, such as pre-washing equipment and using purified solvents, are essential to prevent sample contamination, which can limit analysis in the parts-per-billion to parts-per-trillion range. cdc.gov Research has focused on refining analytical methods to achieve higher sensitivity and selectivity for ultra-trace level detection in complex environmental matrices like water.

The standard methods for phthalate analysis are gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). mdpi.comcornerstoneanalytical.com However, recent advancements have pushed the boundaries of detection.

Stir Bar Sorptive Extraction (SBSE): For ultra-trace analysis in drinking water, a method combining SBSE with liquid desorption followed by large volume injection GC-MS (SBSE-LD/LVI-GC-MS) has been developed. nih.gov This technique has achieved low detection limits in the nanogram per liter (ng/L) range for several phthalates. nih.gov

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This powerful technique offers high sensitivity but can be hampered by "ghost peaks" arising from trace phthalate contamination in the mobile phase solvents. nih.gov Research has shown that using an isocratic chromatographic elution mode, rather than a gradient elution, can eliminate this issue, allowing for reliable quantification without extensive sample pre-concentration. nih.gov

Automated Online Systems: A fully automated online LC-GC method utilizing a Through Oven Transfer Adsorption Desorption (TOTAD) interface has been developed for analyzing phthalates in complex wastewater samples. mdpi.com This system requires minimal sample pretreatment (only filtration), reducing the risk of contamination from sample handling and demonstrating good linearity and low detection limits (as low as 0.1 µg/L for DEHP). mdpi.com

The table below highlights some advanced analytical techniques for phthalate detection.

Analytical TechniqueSample Preparation/InterfaceKey AdvantageAchieved Detection LimitsMatrix
SBSE-LD/LVI-GC-MS Stir Bar Sorptive Extraction (SBSE)High sensitivity for ultra-trace analysis. nih.gov3-40 ng/LDrinking Water nih.gov
UPLC-ESI-MS/MS Direct Injection (with mobile phase considerations)Fast analysis without pre-concentration. nih.gov0.32-0.54 ng/mL (0.32-0.54 µg/L)Tap Water nih.gov
Online LC-GC-MS Through Oven Transfer Adsorption Desorption (TOTAD)Fully automated, minimal sample handling. mdpi.com0.1-1.4 µg/LWastewater/Leachate mdpi.com

Long-term Environmental Monitoring Strategies for High Molecular Weight Phthalate Esters

Long-term monitoring is essential for understanding trends in environmental contamination and human exposure to high molecular weight phthalates. Given their widespread use, strategies are needed to track their presence in various environmental compartments and in human populations over time.

A key strategy that has gained prominence is human biomonitoring. researchgate.net This approach involves analyzing phthalate metabolites in human samples, most commonly urine. researchgate.netnih.gov Measuring the metabolites offers several advantages over measuring the parent compounds in environmental media like air or water:

It provides an integrated measure of exposure from all sources, including ingestion, inhalation, and dermal contact. researchgate.net

It bypasses the significant problem of external sample contamination that can occur during the collection and analysis of environmental samples. researchgate.net

It reflects the actual amount of the chemical that has been absorbed and processed by the body. researchgate.net

Because phthalates have short biological half-lives (often less than 24 hours), biomonitoring studies must be carefully designed. nih.govnih.gov Collecting multiple samples over time can help to accurately capture an individual's typical internal concentrations. nih.gov Data from long-term biomonitoring programs are invaluable for performing health risk assessments, evaluating the effectiveness of regulatory actions, and guiding public health policies concerning phthalate exposure. researchgate.net

Investigation of Degradation in Novel Remediation Technologies

Bioremediation, which uses microorganisms to break down pollutants, is a major focus of research for cleaning up environments contaminated with phthalates. rsc.org Since abiotic degradation is slow, harnessing the metabolic capabilities of bacteria and fungi is a promising strategy. rsc.org Research has identified several novel microbial strains with a high capacity for degrading phthalate esters.

Nocardia asteroides : A strain isolated from electronic waste soil demonstrated extremely efficient degradation of di-(2-ethylhexyl) phthalate (DEHP), removing over 97% of the compound within 24 hours under optimal conditions. nih.gov

Agromyces sp. : Another newly isolated strain was shown to completely degrade DEHP, with its degradation kinetics being successfully optimized using response surface methodology. Bioaugmentation of contaminated soil with this strain significantly accelerated DEHP removal. researchgate.net

Bacillus subtilis : An endophytic bacterial strain (living within plants) isolated from sorrel roots was found to effectively degrade a wide range of phthalates, including dibutyl phthalate (DBP) and butyl benzyl (B1604629) phthalate (BBP). nih.gov Inoculating this strain into Chinese cabbage grown in DBP-contaminated soil significantly reduced the phthalate levels in the plant tissues, highlighting its potential for improving agricultural product safety. nih.gov

Novel research is also investigating the complex interactions within contaminated environments. For instance, one study explored how various environmental particles, such as biochar, multi-walled carbon nanotubes (MWNTs), and microplastics, affect the biodegradation of DBP by a marine diatom. nih.gov The study found that particles with strong sorption abilities, like MWNTs, could inhibit degradation by reducing the bioavailability of the phthalate to the microorganisms and by inhibiting algal growth. nih.gov This highlights the need to consider the entire environmental matrix when developing remediation technologies.

The table below lists some of the novel microbial strains being investigated for phthalate degradation.

Microbial StrainDegraded Phthalate(s)Key FindingPotential Application
Nocardia asteroides LMB-7 Di-(2-ethylhexyl) phthalate (DEHP)Extremely high degradation efficiency (>97% in 24h). nih.govBioremediation of highly contaminated sites. nih.gov
Agromyces sp. MT-O DEHP and other phthalatesComplete mineralization of DEHP; effective in soil bioaugmentation. researchgate.netRemediation of contaminated soils. researchgate.net
Bacillus subtilis HB-T2 Dibutyl phthalate (DBP), Butyl benzyl phthalate (BBP), and othersEndophytic nature reduces phthalate accumulation in plants. nih.govBioremediation and improvement of agricultural safety. nih.gov
Cylindrotheca closterium Dibutyl phthalate (DBP)Marine diatom capable of degrading DBP; activity influenced by environmental particles. nih.govRemediation of contaminated coastal sediments. nih.gov

Q & A

Q. How can researchers accurately identify and differentiate between branched and linear isomers of diundecyl phthalate (DUP) in experimental samples?

Methodological Answer: Utilize gas chromatography-mass spectrometry (GC-MS) coupled with retention time indexing and fragmentation pattern analysis. Branched isomers exhibit distinct retention times compared to linear isomers due to differences in molecular symmetry and boiling points. For quantification, employ certified reference standards (e.g., AccuStandard PHTH-021N) to calibrate instrument responses . Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C^{13}\text{C}-NMR, can further resolve structural differences by identifying branching points in the alkyl chains .

Q. What are the critical physicochemical properties of DUP that influence its behavior in environmental or biological matrices?

Methodological Answer: Key properties include:

  • Water solubility : 33 ng/L at 25°C, requiring sensitive extraction methods (e.g., solid-phase microextraction) for environmental monitoring .
  • Log Kow (Octanol-water partition coefficient) : Estimated >9, indicating high bioaccumulation potential. Use shake-flask or HPLC-derived methods to validate experimentally .
  • Vapor pressure : 0.038 Pa at 25°C, necessitating closed-system handling to prevent volatilization losses during lab experiments .
  • Density and refractive index : 0.953 g/cm³ and 1.485, respectively, critical for phase-separation studies in polymer blends .

Q. What safety protocols are essential for handling DUP in laboratory settings?

Methodological Answer: Follow GHS-based guidelines:

  • Personal protective equipment (PPE) : Nitrile gloves, EN 166-certified goggles, and chemical-resistant lab coats to prevent skin/eye contact (Category 2 irritant) .
  • Ventilation : Use fume hoods with face velocity >0.5 m/s to mitigate inhalation risks .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste under EPA 40 CFR Part 261 .
  • Storage : Maintain at 20°C in airtight containers to prevent oxidative degradation .

Advanced Research Questions

Q. How can conflicting toxicity data (e.g., skin irritation vs. non-hazardous classifications) for DUP be resolved in risk assessment studies?

Methodological Answer: Conduct tiered testing:

  • In vitro assays : Use reconstructed human epidermis (RhE) models (OECD TG 439) to assess skin irritation potential, comparing branched vs. linear isomer effects .
  • In vivo alternatives : Apply zebrafish embryo toxicity tests (OECD TG 236) to evaluate developmental endpoints, addressing discrepancies between EU CLP (Category 2) and Santa Cruz Biotechnology’s non-hazardous classification .
  • Dose-response modeling : Apply benchmark dose (BMD) analysis to reconcile low-dose effects reported in CPSC reviews with negative findings in older studies .

Q. What analytical strategies are recommended for detecting DUP degradation products in environmental samples?

Methodological Answer:

  • High-resolution LC-QTOF-MS : Screen for mono-undecyl phthalate (MUDP) and phthalic acid using suspect screening workflows (e.g., EPA Method 1694).
  • Isotope dilution : Spike samples with 13C^{13}\text{C}-labeled DUP to correct for matrix effects during quantification .
  • Non-target analysis : Use computational tools (e.g., NORMAN Suspect List Exchange) to identify novel metabolites in soil or sediment .

Q. How does the branching ratio of DUP isomers affect its performance as a plasticizer in polymer formulations?

Methodological Answer:

  • Dynamic mechanical analysis (DMA) : Compare storage modulus (E’) and glass transition temperature (Tg) of PVC films plasticized with varying branched:linear ratios (e.g., 70:30 vs. 30:70) .
  • Migration testing : Use EU 10/2011-compliant protocols with iso-octane simulants to quantify plasticizer leaching, correlating with branching-induced steric hindrance .
  • Molecular dynamics simulations : Model alkyl chain flexibility to predict compatibility with polymer matrices like polyurethane .

Q. What methodologies are suitable for assessing the endocrine disruption potential of DUP metabolites?

Methodological Answer:

  • Receptor-binding assays : Use human estrogen receptor (ERα) and androgen receptor (AR) reporter gene assays (OECD TG 455/458) to evaluate MUDP and oxidized metabolites .
  • Transcriptomic profiling : Apply RNA-seq to HepG2 cells exposed to sub-cytotoxic DUP doses, focusing on steroidogenesis pathways (e.g., CYP19A1, HSD3B1) .
  • Cross-species comparisons : Compare rodent uterotrophic assay data with in silico predictions from OECD QSAR Toolbox to assess interspecies variability .

Contradiction Resolution & Data Gaps

Q. How should researchers address the lack of consensus on DUP’s carcinogenic potential?

Methodological Answer:

  • Systematic review : Apply PRISMA guidelines to aggregate data from IARC monographs, CPSC assessments, and industry studies, weighting findings by study quality (e.g., OECD GLP compliance) .
  • Epigenetic profiling : Investigate DNA methylation changes (e.g., Illumina MethylationEPIC array) in chronic exposure models to identify non-genotoxic carcinogenesis pathways .

Q. What experimental designs are optimal for studying the long-term environmental fate of DUP in aquatic systems?

Methodological Answer:

  • Mesocosm studies : Simulate freshwater ecosystems with 14C^{14}\text{C}-DUP to track mineralization rates and sediment partitioning over 180-day periods .
  • QSAR modeling : Use EPI Suite to predict biodegradation half-lives, validated against OECD 301F ready biodegradability test results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.